

Application Notes and Protocols for Pharmacokinetic Modeling of Hydroxy Itraconazole Data

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Compound of Interest

Compound Name: Hydroxy Itraconazole

Cat. No.: B127367

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Introduction

Itraconazole is a broad-spectrum antifungal agent widely used in the treatment of systemic mycoses. It undergoes extensive hepatic metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to form several metabolites.^{[1][2]} The major active metabolite, **hydroxy itraconazole**, exhibits antifungal activity comparable to the parent drug and circulates in plasma at concentrations often exceeding those of itraconazole itself.^{[1][3]} Consequently, understanding the pharmacokinetic profile of both itraconazole and **hydroxy itraconazole** is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.

The pharmacokinetics of itraconazole are complex, exhibiting non-linear and dose-dependent characteristics, as well as significant inter-individual variability.^[4] Factors such as food intake and drug formulation can also significantly influence its absorption and bioavailability.^[4] This document provides detailed application notes and protocols for the pharmacokinetic modeling of **hydroxy itraconazole** data, including quantitative data summaries, experimental protocols, and visual representations of key processes to aid researchers in this field.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for itraconazole and **hydroxy itraconazole** derived from various studies. These values highlight the impact of different formulations and dosing regimens on the drugs' disposition.

Table 1: Pharmacokinetic Parameters of Itraconazole and **Hydroxy Itraconazole** after Single and Multiple Doses of a Nanocrystal Formulation (NCF) and a Hydroxypropyl- β -Cyclodextrin (HPBCD) Formulation.[5]

Analyte	Formulation (Dose)	Dosing Regimen	Cmax ($\mu\text{g/L}$)	AUC ($\mu\text{g}\cdot\text{h/L}$)	Half-life (h)
Itraconazole	NCF (100 mg)	Multiple Dose	1001 \pm 288	19106 \pm 5143	44 \pm 11
NCF (200 mg)	Multiple Dose	1819 \pm 420	41584 \pm 12217	100 \pm 32	
NCF (300 mg)	Multiple Dose	2404 \pm 610	72212 \pm 26239	154 \pm 46	
HPBCD (200 mg)	Multiple Dose	1718 \pm 364	36324 \pm 9380	103 \pm 27	
Hydroxy Itraconazole	NCF (100 mg)	Multiple Dose	1471 \pm 299	30973 \pm 7215	49 \pm 11
NCF (200 mg)	Multiple Dose	2271 \pm 386	54933 \pm 11612	102 \pm 29	
NCF (300 mg)	Multiple Dose	2673 \pm 593	74154 \pm 24399	153 \pm 37	
HPBCD (200 mg)	Multiple Dose	2269 \pm 375	50921 \pm 11394	108 \pm 23	

Data are presented as mean \pm standard deviation. AUC represents the area under the concentration-time curve. Cmax is the maximum plasma concentration.

Table 2: Trough Plasma Concentrations (Cmin) of Itraconazole and **Hydroxy Itraconazole** in Different Patient Populations.

Patient Population	Formulation	Dose	Itraconazole C _{min} (mg/L)	Hydroxy Itraconazole C _{min} (mg/L)	Reference
Healthy Volunteers	NCF	200 mg (multiple doses)	1.25 ± 0.34	1.79 ± 0.21	[6]
Allogeneic HCT Recipients	NCF	200 mg (multiple doses)	0.79 ± 0.35	1.31 ± 0.29	[6]
Neutropenic Children (2-5 years)	Oral Solution	2.5 mg/kg twice daily	>0.250 by day 5	Not Reported	[7]
Neutropenic Children (6-12 years)	Oral Solution	2.5 mg/kg twice daily	>0.250 by day 3	Not Reported	[7]
Cystic Fibrosis (<16 years)	Oral Solution	2.5 mg/kg twice daily	Did not exceed 0.250	Not Reported	[8]
Cystic Fibrosis (≥16 years)	Oral Solution	2.5 mg/kg twice daily	50% did not exceed 0.250	Not Reported	[8]

Data are presented as mean ± standard deviation where available. HCT: Hematopoietic Cell Transplant

Experimental Protocols

Protocol 1: Quantification of Itraconazole and Hydroxy Itraconazole in Human Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of itraconazole and **hydroxy itraconazole** in human plasma using liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

1. Materials and Reagents:

- Itraconazole and **hydroxy itraconazole** reference standards
- Itraconazole-d5 and **hydroxy itraconazole**-d5 as internal standards (IS)
- Human plasma (pooled, drug-free)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid
- Ammonium formate
- Water (deionized, 18 MΩ·cm or higher)

2. Preparation of Stock and Working Solutions:

- Prepare individual stock solutions of itraconazole, **hydroxy itraconazole**, and their respective internal standards in methanol at a concentration of 1 mg/mL.
- Prepare working standard solutions by serial dilution of the stock solutions with a 1:1 mixture of methanol and water to create calibration standards.
- Prepare a working internal standard solution of 100 ng/mL for both itraconazole-d5 and **hydroxy itraconazole**-d5 in methanol.

3. Sample Preparation (Protein Precipitation):[\[9\]](#)

- To 100 µL of plasma sample in a 96-well plate, add 50 µL of the working internal standard solution.
- Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate plasma proteins.
- Vortex the plate for 1 minute and then centrifuge at 3500 rpm for 5 minutes.

- Transfer the supernatant to a new plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:[9]

- LC System: Waters-I Class UPLC system or equivalent.
- Column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm.
- Mobile Phase A: 10 mM ammonium formate in water with 1% formic acid.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.500 mL/min.
- Gradient: Establish a suitable gradient to ensure separation of the analytes from endogenous plasma components.
- Mass Spectrometer: Waters Xevo TQ-XS mass spectrometer or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection: Multiple Reaction Monitoring (MRM). Monitor appropriate precursor to product ion transitions for itraconazole, **hydroxy itraconazole**, and their internal standards.

5. Calibration and Quality Control:

- Prepare calibration curves by spiking known concentrations of the working standard solutions into pooled human plasma. The typical range for itraconazole and **hydroxy itraconazole** is 1–250 ng/mL.[9][10]
- Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples to ensure the accuracy and precision of the assay.

Protocol 2: Clinical Pharmacokinetic Study Design

This protocol outlines the key elements for a clinical study to evaluate the pharmacokinetics of itraconazole and its hydroxy metabolite.

1. Study Design:

- An open-label, single- or multiple-dose, randomized, crossover or parallel-group study design can be employed depending on the objectives.
- For bioequivalence studies, a crossover design is typically used.
- The influence of food can be assessed by including fed and fasted treatment arms.

2. Subject Population:

- Enroll healthy male and female volunteers.
- Define clear inclusion and exclusion criteria, considering age, weight, and health status.
- Obtain informed consent from all participants and ensure the study protocol is approved by an institutional review board or ethics committee.

3. Dosing and Administration:

- Administer a single oral dose of the itraconazole formulation.
- For multiple-dose studies, administer the drug at fixed intervals (e.g., once or twice daily) for a specified duration to achieve steady-state concentrations.[\[5\]](#)

4. Blood Sampling:

- Collect venous blood samples into heparinized tubes at prespecified time points.
- Single-Dose Study: Pre-dose (0 h), and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 168 hours post-dose.
- Multiple-Dose Study: Pre-dose on days 1, 2, 3, 5, and 7. On the final day of dosing, collect an intensive sampling series similar to the single-dose study.[\[5\]](#)

5. Sample Handling and Processing:

- Centrifuge blood samples at approximately 1,000 x g for 10 minutes to separate the plasma.

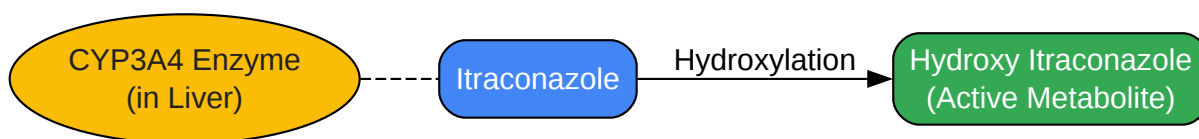
- Transfer the plasma into labeled polypropylene tubes and store at -20°C or lower until analysis.[5]

6. Pharmacokinetic Analysis:

- Analyze plasma samples for itraconazole and **hydroxy itraconazole** concentrations using a validated bioanalytical method (see Protocol 1).
- Calculate pharmacokinetic parameters using non-compartmental analysis. Key parameters include C_{max}, T_{max}, AUC, elimination half-life (t_{1/2}), clearance (CL), and volume of distribution (V_d).
- For population pharmacokinetic modeling, use software such as NONMEM.[11]

Visualizations

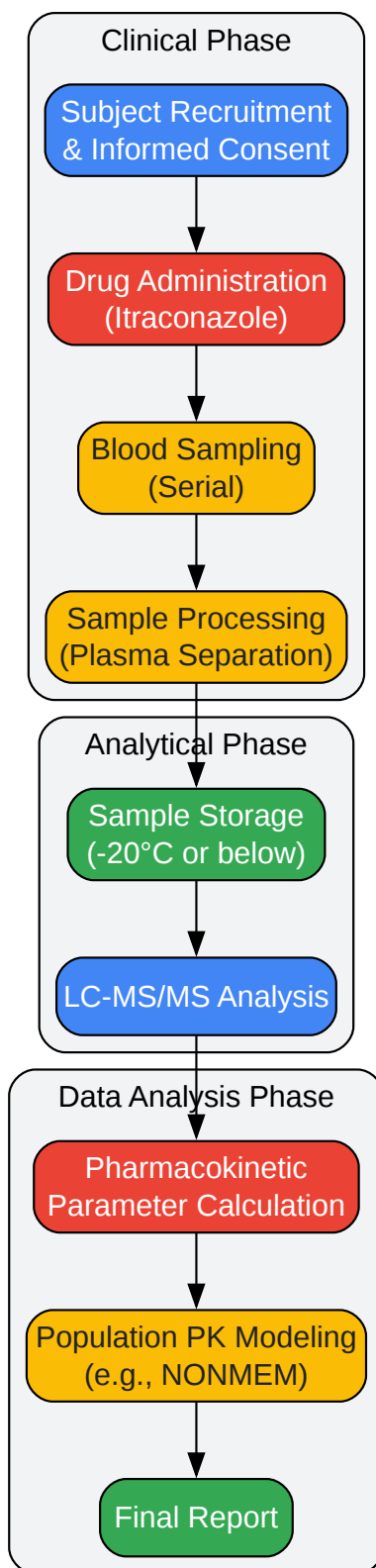
Metabolic Pathway of Itraconazole



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Caption: Metabolism of Itraconazole to **Hydroxy Itraconazole**.

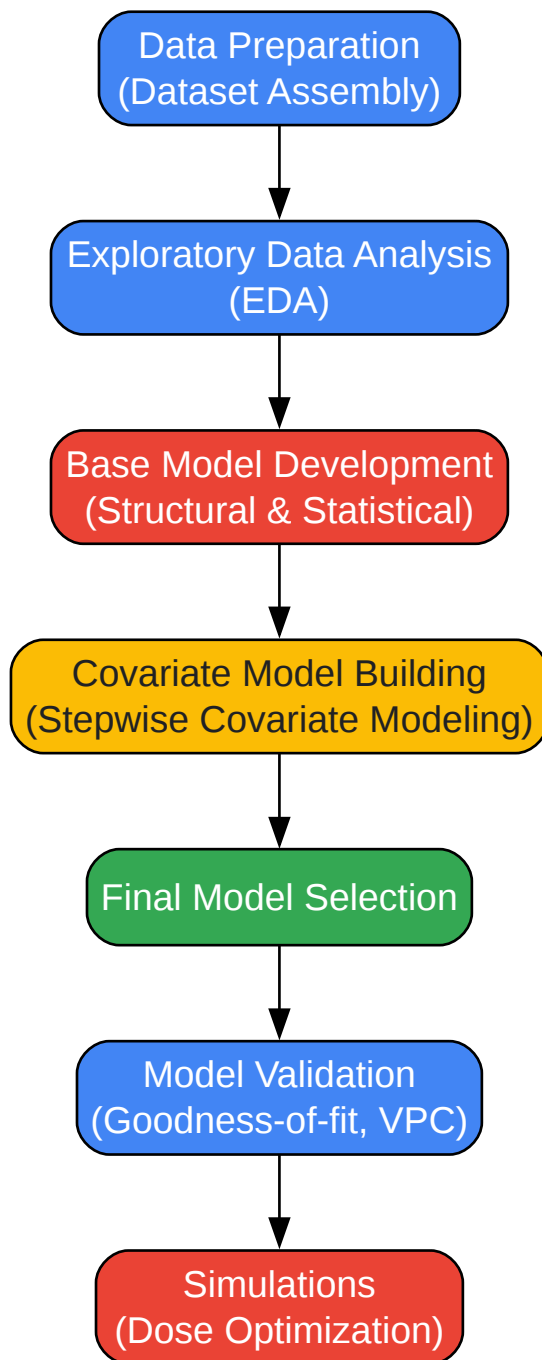
Experimental Workflow for a Pharmacokinetic Study



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Caption: Workflow of a Typical Pharmacokinetic Study.

Logical Flow of Population Pharmacokinetic Modeling



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